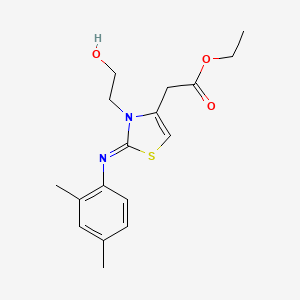

(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-2,3-dihydrothiazol-4-yl)acetate

Description

(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-2,3-dihydrothiazol-4-yl)acetate is a thiazole-derived compound featuring a unique structural framework. The molecule includes:

- A 2,3-dihydrothiazol-4-yl core, a five-membered heterocyclic ring containing sulfur and nitrogen.

- A (2,4-dimethylphenyl)imino group attached to the thiazole ring, introducing steric bulk and lipophilicity due to the aromatic dimethyl substituents.

- An ethyl ester moiety at position 2, contributing to solubility in organic solvents and modulating electronic properties.

The Z-configuration of the imino group (C=N) is critical for spatial arrangement, influencing molecular interactions and stability.

Properties

IUPAC Name |

ethyl 2-[2-(2,4-dimethylphenyl)imino-3-(2-hydroxyethyl)-1,3-thiazol-4-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O3S/c1-4-22-16(21)10-14-11-23-17(19(14)7-8-20)18-15-6-5-12(2)9-13(15)3/h5-6,9,11,20H,4,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGYYHMJEQDQBEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CSC(=NC2=C(C=C(C=C2)C)C)N1CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-2,3-dihydrothiazol-4-yl)acetate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, alongside relevant case studies and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored in various studies. Here are some key findings:

Antimicrobial Activity

- In vitro Studies : Research has shown that derivatives of thiazole compounds exhibit significant antimicrobial activity against various bacterial strains. For instance, thiazole derivatives have been effective against Staphylococcus aureus and Escherichia coli .

- Mechanism of Action : The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

- Cell Line Studies : The compound has shown promise in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Studies indicate that it induces apoptosis in these cells by activating caspase pathways .

- Synergistic Effects : When used in combination with other chemotherapeutic agents, the compound demonstrated enhanced anticancer effects, suggesting potential for use in combination therapies .

Anti-inflammatory Activity

- In vivo Studies : Animal models have indicated that the compound can reduce inflammation markers in conditions such as arthritis and colitis. It appears to inhibit the production of pro-inflammatory cytokines like TNF-alpha and IL-6 .

Data Summary Table

Case Studies

Several case studies have highlighted the efficacy of thiazole derivatives similar to this compound:

- Breast Cancer Treatment : A study demonstrated that a thiazole derivative led to a significant reduction in tumor size in MCF-7 xenograft models when administered at specific dosages over a period of four weeks .

- Bacterial Infections : Clinical observations noted improved outcomes in patients treated with thiazole compounds for resistant bacterial infections, showcasing their potential as alternative therapies .

Scientific Research Applications

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains. For instance, studies have shown that similar thiazole derivatives can inhibit the growth of pathogens such as Escherichia coli and Klebsiella pneumoniae . The structural features of (Z)-ethyl 2-(2-((2,4-dimethylphenyl)imino)-3-(2-hydroxyethyl)-2,3-dihydrothiazol-4-yl)acetate contribute to its biological activity through mechanisms that disrupt bacterial cell walls or interfere with metabolic pathways.

Antitumor Properties

Thiazole compounds have been investigated for their antitumor activities. A study demonstrated that derivatives of thiazole can induce apoptosis in cancer cells . The specific structural attributes of this compound may enhance its efficacy as an antitumor agent by targeting specific cancer cell signaling pathways.

Case Study: Synthesis and Testing

A recent synthesis of thiazole derivatives included this compound. The resulting compounds were subjected to biological assays to evaluate their antimicrobial and antitumor activities. Results indicated a promising profile for further development .

Pesticidal Properties

The compound's structural characteristics suggest potential use as a pesticide. Thiazole derivatives have been linked to insecticidal activity against various agricultural pests. For example, compounds with similar functionalities have shown effectiveness in disrupting the nervous systems of insects .

Case Study: Field Trials

Field trials involving thiazole-based pesticides demonstrated significant reductions in pest populations while maintaining crop health. The application of this compound could lead to enhanced crop yields and reduced reliance on conventional pesticides.

Polymer Chemistry

The unique chemical structure of this compound allows for its incorporation into polymer matrices. This incorporation can improve the mechanical properties and thermal stability of polymers used in various applications.

Case Study: Polymer Blends

Research has shown that blending this compound with polyvinyl chloride (PVC) enhances the material's thermal resistance and mechanical strength. Such improvements are crucial for applications in construction and automotive industries where material durability is paramount .

Summary Table of Applications

| Application Area | Specific Use | Observations/Results |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Agents | Effective against E. coli and Klebsiella pneumoniae |

| Antitumor Properties | Induces apoptosis in cancer cells | |

| Agricultural | Pesticide Development | Reduces pest populations significantly |

| Crop Yield Enhancement | Maintains crop health during pest control | |

| Materials Science | Polymer Additive | Improves thermal stability and mechanical strength |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness is highlighted by comparing it to analogues with variations in substituents and core rings (Table 1). Key comparisons include:

Table 1: Structural Comparison of Thiazole Derivatives

Analysis of Key Differences :

In contrast, triazine-based herbicides (e.g., metsulfuron methyl) rely on hydrogen-bonding interactions with nitrogen-rich cores for herbicidal activity .

Substituent Effects: The (2,4-dimethylphenyl)imino group enhances lipophilicity compared to the electron-withdrawing 4-nitrobenzoyl group in , which may reduce solubility but improve membrane permeability.

Functional Group Impact: The ethyl ester in both the target compound and facilitates hydrolytic stability compared to methyl esters in sulfonylureas . Methylofuran’s formyl group (critical for one-carbon transfer in methanogens ) contrasts with the target’s hydroxyl group, highlighting divergent biological roles.

Physicochemical and Electronic Properties

The 2-hydroxyethyl group increases polarity, likely making the target compound more soluble in polar solvents than its nitrobenzoyl-containing analogue . However, the dimethylphenyl group counterbalances this by adding hydrophobicity. Theoretical calculations (e.g., logP, dipole moments) would be necessary to quantify these effects.

Electronic Effects :

- The electron-donating methyl groups on the phenyl ring may stabilize the imino group via resonance, whereas the nitro group in would withdraw electrons, altering reactivity in nucleophilic or electrophilic environments.

Methodological Considerations for Comparison

Structural Similarity Metrics

- Tanimoto Coefficient : Widely used in chemoinformatics to compare binary fingerprints; the target compound and may share partial similarity due to the thiazole/ester motifs .

- Graph-Based Comparisons : Identifying isomorphic subgraphs (e.g., shared thiazole cores) could reveal conserved pharmacophores or reactive sites .

Crystallographic Analysis

Tools like SHELXL could resolve the Z-configuration and hydrogen-bonding networks, critical for validating structural predictions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.